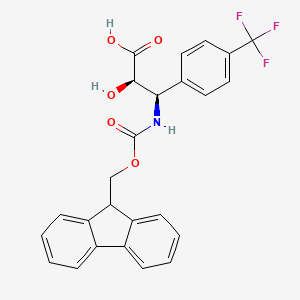(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid
CAS No.: 1217777-82-6
Cat. No.: VC2641935
Molecular Formula: C25H20F3NO5
Molecular Weight: 471.4 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 1217777-82-6 |
|---|---|
| Molecular Formula | C25H20F3NO5 |
| Molecular Weight | 471.4 g/mol |
| IUPAC Name | (2R,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid |
| Standard InChI | InChI=1S/C25H20F3NO5/c26-25(27,28)15-11-9-14(10-12-15)21(22(30)23(31)32)29-24(33)34-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-22,30H,13H2,(H,29,33)(H,31,32)/t21-,22-/m1/s1 |
| Standard InChI Key | MWYLISRBKNDQSE-FGZHOGPDSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](C4=CC=C(C=C4)C(F)(F)F)[C@H](C(=O)O)O |
| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=C(C=C4)C(F)(F)F)C(C(=O)O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=C(C=C4)C(F)(F)F)C(C(=O)O)O |
Chemical Identity and Physical Properties
The compound (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid is registered with CAS number 1217777-82-6 and possesses a molecular formula of C25H20F3NO5 . This specialized amino acid derivative incorporates the 9-fluorenylmethoxycarbonyl (Fmoc) group, which serves as a protecting group for the amino functionality during peptide synthesis procedures.
Structural Components and Nomenclature
The chemical structure consists of several key components that define its identity and reactivity:
-
A propanoic acid backbone with a carboxylic acid functional group
-
A hydroxyl group at the 2-position with R stereochemistry
-
An amino group at the 3-position with R stereochemistry, protected by the Fmoc group
-
A 4-(trifluoromethyl)phenyl substituent at the 3-position
This compound is known by several synonyms in chemical databases and literature, including:
-
Fmoc-(2R,3R)-3-amino-2-hydroxy-3-(4-trifluoromethylphenyl)propionic acid
-
N-FMOC-(2R,3R)-3-AMINO-2-HYDROXY-3-(4-TRIFLUOROMETHYL-PHENYL)-PROPIONIC ACID
-
(2R,3R)-3-[(9-Fluorenylmethoxycarbonyl)amino]-2-hydroxy-3-(4-trifluoromethylphenyl)propanoic acid
-
Benzenepropanoic acid, β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-α-hydroxy-4-(trifluoromethyl)-, (αR,βR)-rel-
Physical and Chemical Properties
The physical and chemical properties of this compound are crucial for understanding its behavior in chemical reactions and biological systems. The available data indicates the following properties:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C25H20F3NO5 | |
| Molar Mass | 471.43 g/mol | |
| Density | 1.406±0.06 g/cm³ (Predicted) | |
| Boiling Point | 660.2±55.0 °C (Predicted) | |
| pKa | 3.34±0.19 (Predicted) |
These physical properties highlight the compound's relatively high molecular weight and expected low water solubility, characteristics that influence its handling and application in laboratory settings.
Structural Features and Significance
The compound's molecular architecture contains several features that make it valuable for research applications and synthetic chemistry.
Stereochemistry Importance
The (2R,3R) stereochemical designation indicates specific spatial arrangements of substituents at the 2- and 3-positions of the propanoic acid backbone. This precise three-dimensional orientation is crucial for:
-
Molecular recognition events in biological systems
-
Diastereoselectivity in chemical reactions
-
Potential bioactivity when incorporated into peptides or other bioactive molecules
The defined stereochemistry suggests this compound would interact with stereospecific receptors or enzymes in a predictable manner, making it valuable for structure-activity relationship studies.
Functional Group Significance
Each functional group in the molecule serves a specific purpose:
-
The Fmoc group provides temporary protection for the amino functionality, allowing selective reactivity during peptide synthesis while being readily removable under mild basic conditions.
-
The 2-hydroxy group introduces a potential site for hydrogen bonding interactions, which could influence conformational preferences and binding properties.
-
The 4-trifluoromethylphenyl group contributes hydrophobicity and metabolic stability, properties that are highly valued in medicinal chemistry. The trifluoromethyl substituent introduces unique electronic effects that can enhance binding to protein targets and improve pharmacokinetic properties .
Applications in Research and Development
The structural features of (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid make it suitable for various applications in scientific research and pharmaceutical development.
Peptide Chemistry Applications
This compound serves as a specialized building block for peptide synthesis, allowing the incorporation of a non-standard amino acid residue with unique properties:
-
The compound can be utilized in solid-phase peptide synthesis (SPPS) methodologies to introduce conformational constraints and novel functionality into peptide structures
-
Incorporation of this residue can create peptides with modified secondary structures, potentially enhancing their stability against enzymatic degradation
-
The trifluoromethyl group may impart increased lipophilicity and metabolic stability to peptides containing this residue, potentially improving their pharmacokinetic properties
Medicinal Chemistry Value
In drug discovery and development, this compound offers several advantages:
-
The trifluoromethyl group is a privileged structure in medicinal chemistry, known to enhance binding affinity to target proteins and improve metabolic stability of drug candidates
-
The hydroxyl group at the 2-position provides an additional hydrogen bond donor/acceptor site, potentially enhancing specific interactions with biological targets
-
The defined stereochemistry allows for precise structure-activity relationship studies in the development of enzyme inhibitors or receptor modulators
Comparative Analysis with Related Compounds
Understanding how (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid relates to similar structures provides valuable context for its applications and properties.
Structural Analogues Comparison
Several related compounds appear in the search results, each with subtle structural differences that affect their properties and applications:
Structure-Property Relationships
The structural variations among these related compounds lead to significant differences in their properties and potential applications:
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume